![molecular formula C20H19N3O3S2 B2645365 Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864918-75-2](/img/structure/B2645365.png)
Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The thiadiazole ring could potentially be formed through a cyclization reaction . The acetamido group might be introduced through a reaction with acetic anhydride . The benzoate ester group could be formed through an esterification reaction . The o-tolyl group might be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The thiadiazole ring would contribute to the rigidity of the molecule, while the other functional groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thiadiazole ring might participate in electrophilic substitution reactions . The acetamido group could undergo hydrolysis to form a carboxylic acid and an amine . The benzoate ester group could also undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamido and benzoate ester groups could increase its solubility in polar solvents . The thiadiazole ring might contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Chemical Characterization
Research into Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its synthesis and evaluation within various chemical contexts, with applications primarily focused on the development of heterocyclic compounds. For instance, Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating the compound's versatility as a precursor in creating compounds with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, El Foujji et al. (2020) reported on the synthesis, molecular structure, and thermal stability of a novel compound, showcasing its stability above 249.8°C and potential in material science (El Foujji et al., 2020).
Biological Activity
Several studies have focused on the biological activities of related thiadiazole derivatives. Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), evaluating them as glutaminase inhibitors with potential therapeutic implications in cancer treatment (Shukla et al., 2012). Jebur et al. (2018) synthesized and characterized new Ethyl-2-amino benzothiazole-6-carboxylate derivatives, investigating their antibacterial activities and showcasing the compound's relevance in developing antimicrobial agents (Jebur et al., 2018).
Chemical Reactions and Properties
Research extends into the chemical reactions and properties of related compounds. For example, the work by Carrington et al. (1972) delved into the reactivity of 1,2-benzisothiazoles, offering insights into their decomposition and transformation processes that could inform the synthesis of novel compounds with varied biological and chemical applications (Carrington et al., 1972).
Antimicrobial and Antiviral Applications
Tang et al. (2019) designed and synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety, showing good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities, suggesting the potential of these compounds in agricultural and pharmaceutical applications (Tang et al., 2019).
properties
IUPAC Name |
ethyl 2-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-10-6-7-11-16(15)21-17(24)12-27-20-22-18(23-28-20)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQHJDZGOAHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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